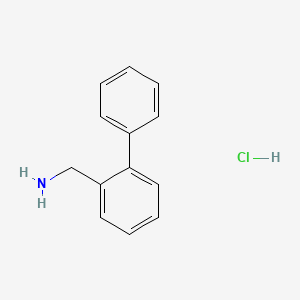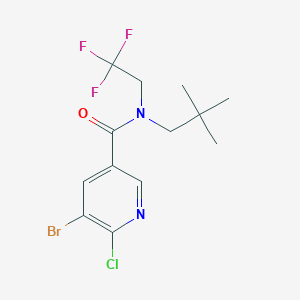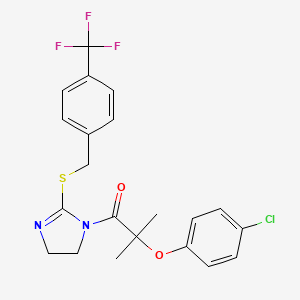
2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class or family (e.g., alkane, alkene, alkyne, alcohol, ether, amine, etc.) is also identified based on its functional groups.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions for each step, and the yield and purity of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure. The analysis provides information about the compound’s functional groups, stereochemistry, and molecular weight.Chemical Reactions Analysis
This involves studying the compound’s reactivity. It includes identifying the types of reactions the compound undergoes, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This includes determining properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity or basicity, reactivity with common reagents, and stability can also be analyzed.科学的研究の応用
Metal-Organic Frameworks and Environmental Sensing
Research has shown that thiophene-based metal-organic frameworks (MOFs) demonstrate significant potential in environmental sensing, particularly for detecting environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde. These compounds, constructed using thiophene-functionalized dicarboxylic acid, exhibit high selectivity and sensitivity, making them viable for recyclable detection applications. This innovation represents a leap forward in environmental monitoring and safety protocols, leveraging the compound's unique properties for enhanced detection mechanisms (Zhao et al., 2017).
Anticancer Research
Another significant area of application for related compounds is in anticancer research. Benzimidazoles bearing an oxadiazole nucleus, synthesized under microwave irradiation, have shown notable in vitro anticancer activity. These compounds, particularly those with a 2,4-dichlorophenyl oxadiazol-2-yl moiety, demonstrated significant growth inhibition activity in cancer cell lines, highlighting their potential as lead compounds in anticancer drug development (Rashid et al., 2012).
Antioxidant Properties
The exploration of novel 1,3,4-oxadiazole and imine containing 1H-benzimidazoles for their antioxidant activities has provided insights into their potential therapeutic applications. Compounds synthesized in this study exhibited significant in vitro antioxidant properties, demonstrating their capability to inhibit lipid peroxidation and ethoxyresorufin O-deethylase (EROD) activity in rat liver microsomes. Such findings suggest the utility of these compounds in developing treatments that mitigate oxidative stress-related diseases (Alp et al., 2015).
Aromatase Inhibition
Research on 1-(benzofuran-2-yl)-1-(1H-imidaz-1-yl) alkanes as inhibitors of P450 aromatase (P450Arom) revealed low stereospecificity among enantiomers. These findings are crucial in the context of developing selective aromatase inhibitors, which are essential for treating hormone-sensitive cancers. The study's insights into the low enantioselectivity ratios and reversed stereoselectivity offer a foundation for further refinement of these compounds for therapeutic use (Khodarahmi et al., 1998).
Safety And Hazards
This involves assessing the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) provide information on handling, storage, and disposal.
将来の方向性
This could involve potential applications of the compound in areas like medicine, materials science, or environmental science. It could also involve proposed modifications to its structure to enhance its properties or reduce its side effects.
特性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF3N2O2S/c1-20(2,29-17-9-7-16(22)8-10-17)18(28)27-12-11-26-19(27)30-13-14-3-5-15(6-4-14)21(23,24)25/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFPCUYMRNXGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN=C1SCC2=CC=C(C=C2)C(F)(F)F)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2558335.png)
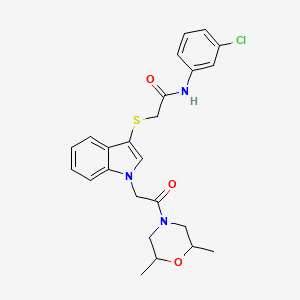
![2-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one hydrochloride](/img/structure/B2558337.png)
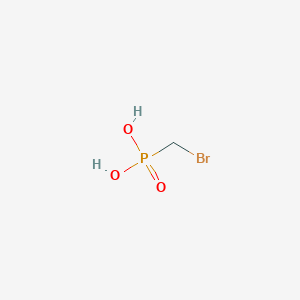

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2558340.png)
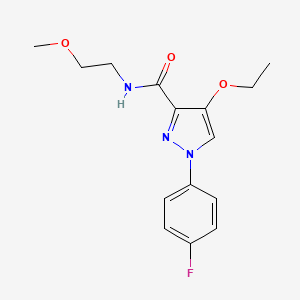
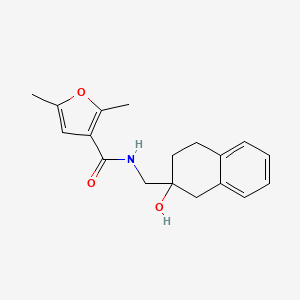
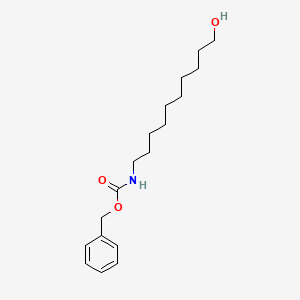
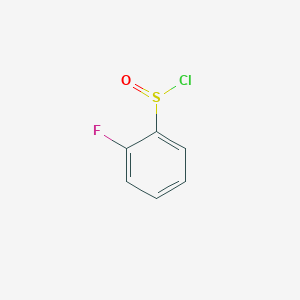
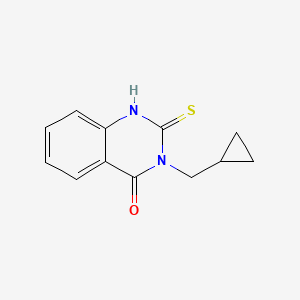
![N-[5-((Z)-2-{3-[(cyclooctylamino)sulfonyl]-4-methylphenyl}vinyl)-3-methylisoxazol-4-yl]acetamide](/img/structure/B2558350.png)
